

An In-depth Technical Guide to 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Cat. No.: B129916

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of **2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid**, a key building block in medicinal chemistry. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its significant role as a molecular scaffold in the development of therapeutic agents, with a particular focus on ROR γ (Retinoic acid receptor-related Orphan Receptor gamma) inhibitors.

Chemical and Physical Properties

2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid, often abbreviated as Boc-isoindoline-5-carboxylic acid, is a heterocyclic compound featuring an isoindoline core. The secondary amine at position 2 is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group is present at the 5-position of the isoindoline ring.^[1] This bifunctional nature makes it a versatile intermediate in organic synthesis. The Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions, while the carboxylic acid moiety allows for further functionalization, such as amide bond formation.^[1]

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₇ NO ₄	[2]
Molecular Weight	263.29 g/mol	[2]
IUPAC Name	2-[(2-methylpropan-2-yl)oxygenyl]-1,3-dihydroisoindole-5-carboxylic acid	[2]
CAS Number	149353-71-9	[2]
Appearance	Solid	
Solubility	Soluble in organic solvents such as dichloromethane and methanol.	

Synthesis and Characterization

The synthesis of **2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid** is typically achieved through the N-protection of isoindoline-5-carboxylic acid.

Experimental Protocol: Synthesis

Reaction: N-Boc Protection of Isoindoline-5-carboxylic Acid

This procedure involves the reaction of isoindoline-5-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

- Isoindoline-5-carboxylic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)

- Nitrogen gas
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve isoindoline-5-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
- To this solution, add triethylamine (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Spectroscopic Data

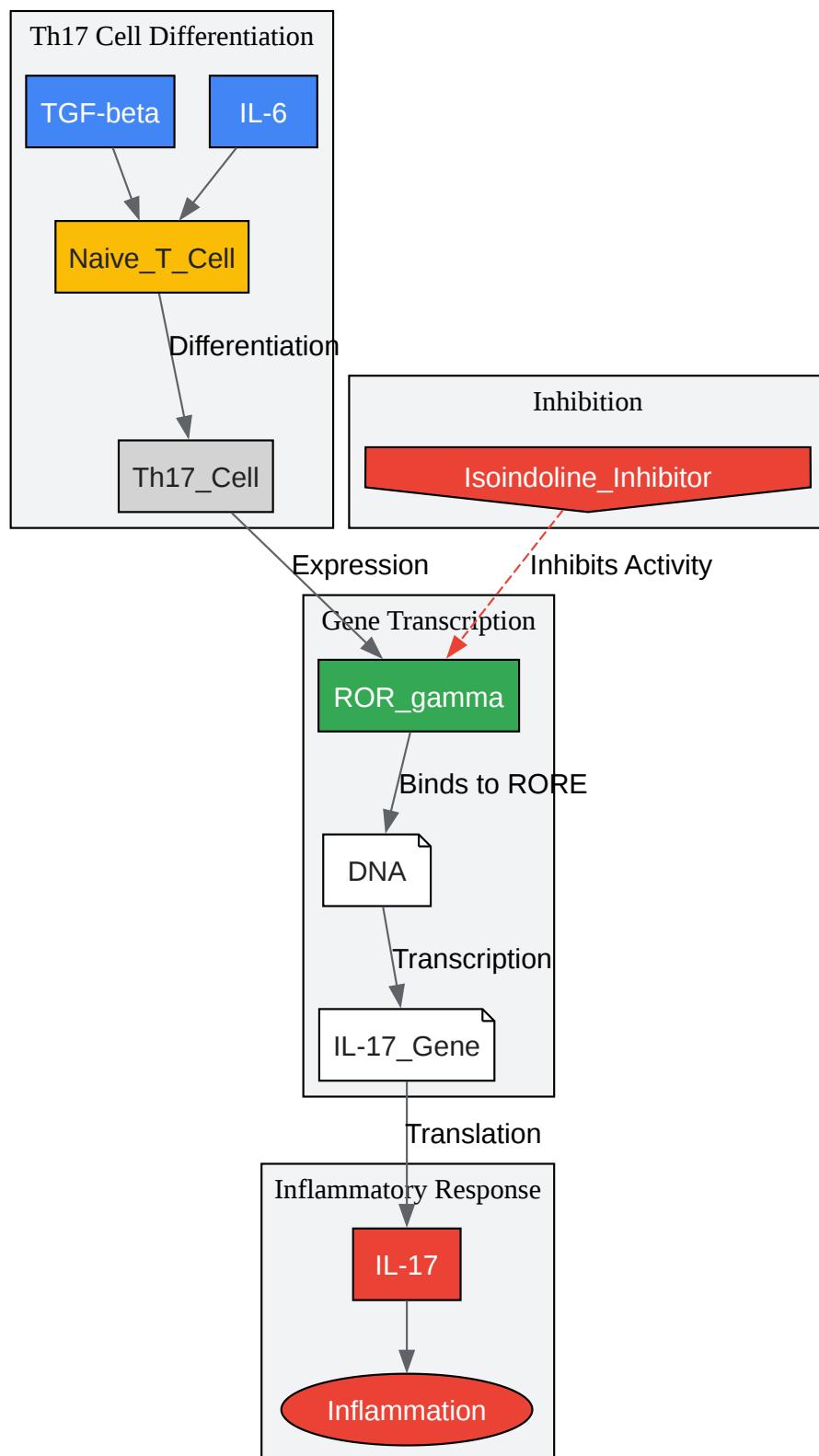
The structural confirmation of **2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid** is achieved through various spectroscopic techniques.

Technique	Observed Data
¹ H NMR	Characteristic signals include a singlet for the nine protons of the tert-butyl group around δ 1.5 ppm, and signals for the aromatic and methylene protons of the isoindoline core. The carboxylic acid proton typically appears as a broad singlet at δ 10-12 ppm.
¹³ C NMR	Key signals include the carbonyl carbon of the Boc group around δ 155 ppm, the quaternary carbon of the tert-butyl group around δ 80 ppm, the methyl carbons of the tert-butyl group around δ 28 ppm, and the aromatic and methylene carbons of the isoindoline ring, as well as the carboxylic acid carbonyl carbon above δ 170 ppm.
IR (Infrared)	A broad O-H stretch from the carboxylic acid is expected in the range of 2500-3300 cm^{-1} . A strong C=O stretch for the carboxylic acid will appear around 1700-1725 cm^{-1} , and the C=O stretch of the Boc group will be observed around 1680-1700 cm^{-1} .
Mass Spectrometry (MS)	The mass spectrum will show the molecular ion peak $[\text{M}+\text{H}]^+$ or other adducts corresponding to the molecular weight of the compound (263.29 g/mol).

Applications in Drug Development

2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid serves as a crucial scaffold in the development of novel therapeutic agents, most notably as inhibitors of ROR γ .

Role as a Scaffold for ROR γ Inhibitors

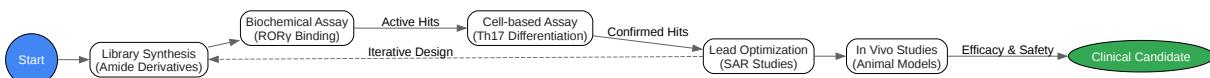

Retinoic acid receptor-related orphan receptor gamma (ROR γ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells.^[3] These cells are key mediators

of inflammation in various autoimmune diseases.^[3] Consequently, inhibiting the activity of ROR γ is a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.^[3]

The isoindoline core of **2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid** provides a rigid and synthetically tractable framework for the design of small molecule inhibitors that can bind to the ligand-binding domain of ROR γ . The carboxylic acid group can be readily converted to various amides and other functional groups to explore structure-activity relationships and optimize binding affinity and pharmacokinetic properties.

ROR γ Signaling Pathway and Inhibition

The ROR γ signaling pathway is central to the production of pro-inflammatory cytokines by Th17 cells. Small molecule inhibitors developed from scaffolds like **2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid** can disrupt this pathway.



[Click to download full resolution via product page](#)

Caption: ROR γ signaling pathway and point of inhibition.

Experimental Workflow for ROR γ Inhibitor Development

The development of ROR γ inhibitors based on the **2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid** scaffold typically follows a structured workflow.

[Click to download full resolution via product page](#)

Caption: Drug development workflow for isoindoline-based ROR γ inhibitors.

This workflow begins with the synthesis of a library of compounds derived from **2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid**, typically by modifying the carboxylic acid group. These compounds are then screened in biochemical assays to assess their binding affinity to ROR γ . Promising candidates are further evaluated in cell-based assays to determine their effect on Th17 cell differentiation and cytokine production. Through iterative cycles of synthesis and testing (Structure-Activity Relationship studies), lead compounds are optimized for potency, selectivity, and pharmacokinetic properties. The most promising candidates then advance to in vivo studies in animal models of autoimmune diseases before a clinical candidate is selected.

Conclusion

2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure, synthetic accessibility, and bifunctional nature make it an ideal starting point for the development of complex molecular architectures. Its successful application as a scaffold for ROR γ inhibitors highlights its importance in the ongoing search for novel therapeutics for autoimmune and inflammatory diseases. This technical guide provides researchers and drug development professionals with the essential information required to effectively utilize this compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid | 149353-71-9 | Benchchem [benchchem.com]
- 2. 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | C14H17NO4 | CID 16450143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b129916#literature-review-of-2-tert-butoxycarbonyl-isoindoline-5-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com